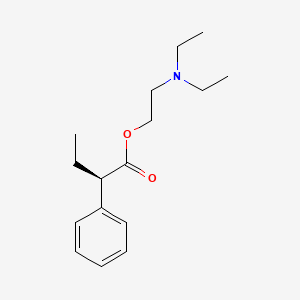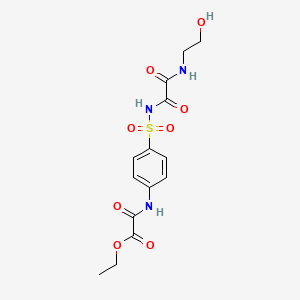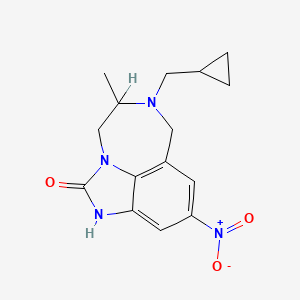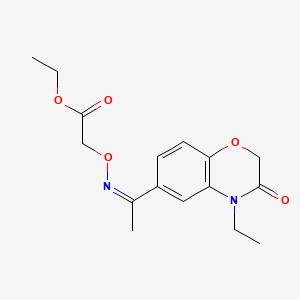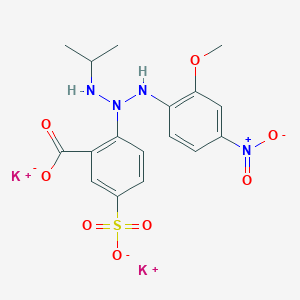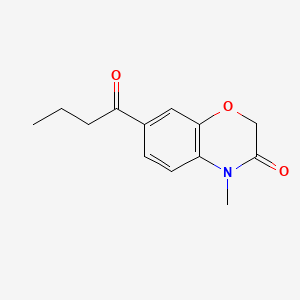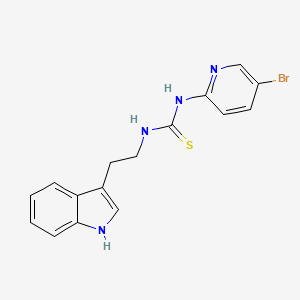
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiopyrano structure fused with a pyridine ring, along with various substituents including a chloro group, dimethoxyphenyl group, and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substituents and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiopyrano structure through cyclization of appropriate precursors.
Substitution Reactions: Introduction of chloro, methoxy, and dimethoxyphenyl groups through nucleophilic or electrophilic substitution reactions.
Nitrile Formation: Introduction of the carbonitrile group via cyanation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the nitrile group to amine or other functional groups.
Substitution: Replacement of chloro or methoxy groups with other substituents through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiopyrano Derivatives: Compounds with similar benzothiopyrano structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Carbonitrile Compounds: Molecules containing carbonitrile groups with different core structures.
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
135521-79-8 |
|---|---|
Formule moléculaire |
C22H17ClN2O3S |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O3S/c1-26-17-6-4-12(8-18(17)27-2)20-15(10-24)22(28-3)25-21-14-9-13(23)5-7-19(14)29-11-16(20)21/h4-9H,11H2,1-3H3 |
Clé InChI |
LWERPPCFCWSRBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



